molecular formula C11H11ClO3 B14802189 2-(Tetrahydrofuran-3-yloxy)benzoyl chloride

2-(Tetrahydrofuran-3-yloxy)benzoyl chloride

Cat. No.: B14802189
M. Wt: 226.65 g/mol
InChI Key: GUKJQVRHEWVTPI-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-3-yloxy)benzoyl chloride is an organic compound that features a benzoyl chloride group attached to a tetrahydrofuran ring via an ether linkage. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydrofuran-3-yloxy)benzoyl chloride typically involves the reaction of 2-hydroxybenzoyl chloride with tetrahydrofuran in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. Common bases used in this reaction include pyridine or triethylamine, which facilitate the formation of the ether linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are critical for optimizing the synthesis and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydrofuran-3-yloxy)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(Tetrahydrofuran-3-yloxy)benzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution reactions.

    2-(Tetrahydrofuran-3-yloxy)benzoic Acid: Formed through hydrolysis.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

2-(Tetrahydrofuran-3-yloxy)benzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Tetrahydrofuran-3-yloxy)benzoyl chloride primarily involves its reactivity as an acylating agent. The benzoyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of esters, amides, and other derivatives, which can then be used in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: A simpler analogue that lacks the tetrahydrofuran ring.

    2-(Tetrahydrofuran-3-yloxy)benzoic Acid: The hydrolyzed form of the compound.

    Tetrahydrofuran: The parent compound without the benzoyl chloride group.

Uniqueness

2-(Tetrahydrofuran-3-yloxy)benzoyl chloride is unique due to the presence of both a benzoyl chloride group and a tetrahydrofuran ring. This combination imparts distinct reactivity and properties, making it a versatile intermediate in organic synthesis. The ether linkage between the benzoyl chloride and tetrahydrofuran moieties also provides additional sites for chemical modification, enhancing its utility in various applications.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

2-(oxolan-3-yloxy)benzoyl chloride

InChI

InChI=1S/C11H11ClO3/c12-11(13)9-3-1-2-4-10(9)15-8-5-6-14-7-8/h1-4,8H,5-7H2

InChI Key

GUKJQVRHEWVTPI-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CC=CC=C2C(=O)Cl

Origin of Product

United States

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